1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Properties
IUPAC Name |
12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O2S/c1-17(2)16-29-23(32)22-19(10-15-33-22)30-20(25-26-24(29)30)8-9-21(31)28-13-11-27(12-14-28)18-6-4-3-5-7-18/h10,15,17-18H,3-9,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAOMKRWGDDMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (CAS Number: 1219170-70-3) is a novel compound belonging to the class of triazoloquinazolinones. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The molecular formula of the compound is with a molecular weight of 470.6 g/mol. The structure features a thieno-triazolo-pyrimidine backbone, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H34N6O2S |
| Molecular Weight | 470.6 g/mol |
| CAS Number | 1219170-70-3 |
Pharmacological Profiles
Research on similar compounds has indicated a range of biological activities:
- Antitumor Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Compounds have been tested for their ability to reduce inflammation markers in vitro.
- Neuropharmacological Effects : Related structures have been explored for their potential in treating anxiety and depression through modulation of sigma receptors.
Case Studies
- In Vitro Studies : A study investigating the biological activity of triazoloquinazolinones reported moderate antifungal activity against certain strains, suggesting a potential application in treating fungal infections .
- Binding Affinity Studies : Research on sigma receptor ligands indicated that modifications on the piperazine moiety could enhance binding affinity and selectivity for sigma receptors, which are implicated in various neurological conditions .
Future Directions
Given the structural characteristics and preliminary findings from related compounds, further research is warranted to elucidate the specific biological activities of 1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one. Potential research avenues include:
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Investigating the specific pathways influenced by this compound.
- Clinical Trials : Evaluating efficacy and safety in human subjects.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The thieno-triazolo-pyrimidinone core is structurally distinct from pyrazolo[3,4-d]pyrimidines () and pyrimido[4,5-d]pyrimidinones (–12). For example, pyrazolo[3,4-d]pyrimidines exhibit isomerization-dependent activity , suggesting that the triazolo-pyrimidinone framework in the target compound may confer unique conformational stability or binding selectivity.
Substituent Variations in Piperazine Moieties
The cyclohexyl group on the piperazine ring differentiates the target compound from analogs with smaller or aromatic substituents:
- 4-(2-Pyrimidinyl)piperazine analog (): The pyrimidinyl substituent adds hydrogen-bonding capacity, which could improve target engagement in hydrophilic binding pockets.
- 4-Methylpiperazine derivatives (): Methyl groups offer minimal steric hindrance, favoring metabolic stability but possibly reducing receptor affinity compared to bulkier cyclohexyl groups .
Alkyl Chain and Positional Effects
- The isobutyl group at position 4 in the target compound contrasts with ethyl () and butyl () substituents. Isobutyl’s branched structure may improve membrane permeability over linear alkyl chains .
- In , coumarin-linked pyrimidines demonstrate how extended conjugation (e.g., coumarin) alters electronic properties, though this is absent in the target compound.
Structural and Functional Implications
The table below summarizes key structural differences and hypothesized effects:
Chirality and Stereochemical Considerations
For instance, cyclohexylpiperazine’s chair conformation could sterically hinder or promote interactions with chiral binding sites, a factor absent in planar substituents like benzyl.
Q & A
Q. What are the critical steps in synthesizing this compound, and how is structural integrity validated?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation and functional group modifications. Key steps include:
- Reaction Optimization : Refluxing under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Purification : Column chromatography (silica gel) with gradient elution to isolate high-purity fractions .
- Validation : Nuclear Magnetic Resonance (NMR) for proton/carbon assignments, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, and Infrared Spectroscopy (IR) to verify functional groups (e.g., carbonyl, piperazine rings) .
Q. Which analytical techniques are essential for confirming the compound’s structural and chemical stability?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and substituent positioning, particularly for the thienotriazolopyrimidine core and cyclohexylpiperazine side chain .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., resolving isotopic patterns for sulfur or chlorine atoms) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability under controlled conditions to determine degradation thresholds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, enzyme isoforms). Strategies include:
- Standardized Assay Protocols : Use of reference compounds (e.g., kinase inhibitors) to calibrate activity measurements .
- Dose-Response Curves : Analyze EC₅₀/IC₅₀ values across multiple replicates to identify outliers .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., pyridopyrimidine derivatives) to identify trends in substituent-driven activity .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or micronization to improve bioavailability .
- Metabolic Stability : Liver microsome assays to identify metabolic hotspots (e.g., oxidation of the isobutyl group) .
- Blood-Brain Barrier (BBB) Penetration : LogP calculations (target: 2–3) and P-glycoprotein efflux assays to predict CNS accessibility .
Experimental Design & Data Analysis
Q. How to design experiments to assess environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Environmental Partitioning : Use OECD Guideline 123 to measure octanol-water partition coefficients (Log Kow) .
- Biotic Degradation : Aerobic/anaerobic soil studies to track compound breakdown products via LC-MS/MS .
- Toxicity Profiling : Daphnia magna or zebrafish embryo assays for acute/chronic toxicity endpoints .
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism .
- Error Analysis : Bootstrap resampling to calculate 95% confidence intervals for IC₅₀ values .
- Cross-Validation : Compare results across independent datasets to confirm reproducibility .
Structure-Activity Relationship (SAR) Studies
Q. How do functional groups influence the compound’s biological activity?
- Methodological Answer :
- Piperazine Modification : Replace cyclohexyl with aryl groups (e.g., 4-fluorophenyl) to assess receptor selectivity changes .
- Thienotriazole Core : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic interactions with target enzymes .
- Isobutyl Substitution : Compare with tert-butyl or linear alkyl chains to study steric effects on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
